4-(Pyrrolidin-1-YL)benzonitrile
Description
Significance of the Pyrrolidine-Benzonitrile Moiety in Contemporary Chemical Systems
The pyrrolidine-benzonitrile moiety is a significant structural motif in modern chemical research due to the advantageous properties contributed by each component. The pyrrolidine (B122466) ring, a saturated heterocycle, is a prevalent feature in numerous natural alkaloids and FDA-approved drugs. nih.govwikipedia.orgresearchgate.net Its non-planar, puckered conformation allows for the creation of molecules with greater three-dimensional complexity, which is increasingly recognized as a desirable trait for improving selectivity and potency in drug candidates. nih.govdntb.gov.ua The stereogenicity of the carbons in the pyrrolidine ring allows for fine-tuning of a molecule's spatial orientation, which can drastically alter its binding to biological targets like proteins and enzymes. nih.govdntb.gov.ua
The benzonitrile (B105546) group, consisting of a benzene (B151609) ring substituted with a nitrile (-C≡N) group, serves as a crucial pharmacophore and a versatile synthetic handle. The nitrile group is a potent hydrogen bond acceptor and can participate in dipole-dipole interactions, which are critical for molecular recognition at the active sites of enzymes and receptors.
The combination of these two moieties has proven effective in the development of targeted therapeutic agents. For instance, research into selective androgen receptor modulators (SARMs) has involved the optimization of 4-(pyrrolidin-1-yl)benzonitrile derivatives. nih.gov In another area, derivatives of 4-(pyrrolidin-3-yl)benzonitrile (B2813882) have been developed as potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), an important target in epigenetic therapy for cancers like acute myeloid leukemia. manchester.ac.uknih.gov In these inhibitors, the pyrrolidine scaffold was used to "scaffold-hop" from a previous inhibitor design, leading to compounds with improved selectivity against other enzymes. manchester.ac.uknih.gov
Furthermore, the core structure is present in more complex molecules designed as H3 receptor antagonists for enhancing cognition and attention. One such potent compound, ABT-239, incorporates a (R)-2-methylpyrrolidine and a benzonitrile moiety connected through a benzofuran (B130515) linker, demonstrating the modularity and importance of these structural components in creating highly active and selective central nervous system agents. acs.orgacs.org
Historical Context and Evolution of Research on Related Chemical Scaffolds
The scientific interest in scaffolds related to this compound has evolved from separate lines of inquiry into pyrrolidine-containing compounds and benzonitrile derivatives.
Pyrrolidine Scaffold: The pyrrolidine ring is one of nature's fundamental heterocyclic building blocks, forming the core of essential amino acids like proline and hydroxyproline, and alkaloids such as nicotine. wikipedia.org Historically, the synthesis and study of pyrrolidine-containing molecules were often linked to natural product chemistry. nih.gov Over the past few decades, the focus has shifted towards leveraging the pyrrolidine scaffold in medicinal chemistry. nih.govdntb.gov.ua Its utility expanded significantly with the advent of new synthetic methods, such as 1,3-dipolar cycloaddition reactions and microwave-assisted synthesis, which allow for more efficient and controlled construction of the pyrrolidine ring. nih.gov Researchers now widely use the pyrrolidine scaffold to impart favorable physicochemical properties, such as aqueous solubility, and to explore three-dimensional chemical space in the design of novel drugs for a wide range of diseases, including cancer, central nervous system disorders, and infectious diseases. nih.govnih.gov
Benzonitrile Scaffold: Benzonitrile and its derivatives have a long history in organic chemistry as versatile synthetic intermediates. The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, and amides, making it a valuable precursor in multi-step syntheses. In recent history, research on benzonitrile derivatives has expanded into materials science and medicinal chemistry. For example, benzonitrile cores have been incorporated into liquid crystalline trimers, where the strong polar interactions of the cyano group help drive the self-assembly into ordered columnar structures suitable for optoelectronic applications. tandfonline.com In medicinal chemistry, the benzonitrile moiety is recognized as a key structural element in various enzyme inhibitors and receptor antagonists. Its ability to act as a bioisostere for other functional groups and its specific electronic properties have made it a staple in modern drug design. The recent detection of benzonitrile in the interstellar medium also underscores the fundamental nature of this chemical structure. nih.gov
The convergence of these two research streams has led to the exploration of hybrid structures like this compound, where the combined properties of both scaffolds are harnessed to create highly specific and functional molecules for advanced applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-pyrrolidin-1-ylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c12-9-10-3-5-11(6-4-10)13-7-1-2-8-13/h3-6H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMSYUCZLWETII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406904 | |
| Record name | 4-(1-pyrrolidinyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10282-30-1 | |
| Record name | 4-(1-pyrrolidinyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1-Pyrrolidinyl)benzonitrile | |
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Strategic Synthetic Methodologies for 4 Pyrrolidin 1 Yl Benzonitrile and Its Analogues
Catalytic Approaches to C-N Bond Formation in Benzonitrile (B105546) Derivatives
The formation of the C-N bond between the benzonitrile and pyrrolidine (B122466) moieties is a critical step in the synthesis of 4-(pyrrolidin-1-yl)benzonitrile. Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability.
Heterogeneous Photoredox/Nickel Dual Catalysis for Arylation
A powerful and increasingly popular strategy for forging C-N bonds involves the synergistic combination of photoredox catalysis and nickel catalysis. This dual catalytic system enables the coupling of aryl halides with amines under mild conditions. rsc.org In the context of synthesizing this compound, this would typically involve the reaction of 4-halobenzonitrile with pyrrolidine.
The general mechanism involves a visible-light-absorbing photoredox catalyst that, upon excitation, engages in a single-electron transfer (SET) process. This can lead to the reduction of a nickel(II) precatalyst to a more reactive low-valent nickel species. This nickel catalyst then undergoes oxidative addition to the aryl halide. The resulting arylnickel intermediate can then react with the amine (pyrrolidine) in a reductive elimination step to form the desired C-N bond and regenerate the active nickel catalyst.
| Catalyst System | Reactants | Key Features |
| Heterogeneous Photoredox/Nickel Dual Catalysis | Aryl Halides, Amines/Alcohols | Mild reaction conditions, use of inexpensive and stable catalysts, potential for catalyst recycling. rsc.org |
| Nickel/Photoredox Catalysis | (Hetero)aryl Halides, Hydrazine Derivatives | Enables access to valuable arylhydrazine intermediates in flow systems. dntb.gov.ua |
| Dual Nickel/Photoredox Catalysis | Allenes, Aryl Sulfonyl Chlorides | Constructs C(sp2)-C(sp2) and C(sp3)-S bonds with high chemoselectivity and regioselectivity. nih.gov |
Advanced Functionalization Strategies for Pre-formed Pyrrolidine and Benzonitrile Rings
For the pyrrolidine ring, functionalization can be achieved through various methods. For instance, iridium-catalyzed reductive azomethine ylide generation from tertiary amides and lactams allows for the synthesis of functionalized pyrrolidines via [3+2] dipolar cycloaddition reactions. acs.org This method provides access to a broad range of substituted pyrrolidines that could then be coupled with a benzonitrile derivative.
On the benzonitrile side, the cyano group itself can be the target of transformation or can direct functionalization to other positions on the aromatic ring. While C-CN bond activation is challenging due to its thermodynamic stability, metal-catalyzed reactions have been developed to achieve this. utexas.edusnnu.edu.cn More commonly, the cyano group can be used to activate the aromatic ring for nucleophilic aromatic substitution or can be converted to other functional groups after the C-N bond formation.
Emerging Synthetic Techniques and Green Chemistry Considerations
The development of sustainable and efficient synthetic methods is a major focus in modern chemistry. Emerging techniques like microwave-assisted synthesis and continuous flow chemistry offer significant advantages in this regard, including reduced reaction times, improved yields, and lower energy consumption.
Microwave-Assisted Organic Synthesis Applied to Pyrrolidine Ring Formation
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations. nih.gov In the context of pyrrolidine synthesis, microwave irradiation has been successfully employed to promote iminyl radical cyclizations, leading to the formation of functionalized pyrrolines. nsf.gov This method is notable for its broad scope and, in some cases, high diastereoselectivity.
Furthermore, microwave-assisted multicomponent reactions have been developed for the synthesis of spiro pyrrolidine derivatives. rsc.org These one-pot procedures, often conducted under catalyst- and solvent-free conditions, offer an efficient and environmentally friendly route to complex heterocyclic systems. The application of microwave heating has also been shown to significantly reduce reaction times and improve yields in the synthesis of various acetamide (B32628) derivatives containing pyrrolidine, piperidine, and morpholine (B109124) rings. mdpi.com
| Reaction Type | Key Advantages of Microwave Assistance |
| Iminyl Radical Cyclizations | Fast, user-friendly, broad scope, stereoselective in some cases. nsf.gov |
| Multicomponent Spiro Pyrrolidine Synthesis | Catalyst- and solvent-free options, high yields, high regioselectivity. rsc.org |
| Acetamide Derivative Synthesis | Reduced reaction times (from hours to minutes), moderate to good yields. mdpi.com |
Continuous Flow Synthesis Protocols for N-Substituted Pyrroles
Continuous flow chemistry offers numerous benefits over traditional batch processing, including enhanced safety, better process control, and the potential for automated, high-throughput synthesis. scispace.comsyrris.com This technology is particularly well-suited for the synthesis of heterocyclic compounds like pyrroles.
Researchers have developed continuous flow methods for the synthesis of N-substituted pyrroles based on modifications of the Clauson-Kaas and Hantzsch protocols. syrris.comacs.org These flow systems can produce pyrroles in good to excellent yields under mild conditions. acs.org A significant advantage of flow chemistry is the ability to "telescope" multiple reaction steps into a single, uninterrupted process, which minimizes manual handling and purification steps. secure-platform.com For example, a fully telescoped flow process has been developed for the synthesis of polysubstituted pyrroles, demonstrating a significant reduction in synthesis time and waste generation compared to batch methods. secure-platform.com
The Hantzsch pyrrole (B145914) synthesis, which involves the reaction of β-ketoesters with amines and α-haloketones, has also been adapted to a continuous flow setup. scispace.comsyrris.com This approach has been used to synthesize pyrrole-3-carboxylic acids directly from simple starting materials in a single microreactor. scispace.comsyrris.com
| Flow Synthesis Protocol | Starting Materials | Key Outcomes |
| Modified Clauson-Kaas | Aromatic amines, 2,5-dimethoxytetrahydrofuran | Good to excellent yields of N-substituted pyrroles, mild reaction conditions. acs.org |
| Hantzsch Pyrrole Synthesis | β-ketoesters, amines, α-haloketones | One-step synthesis of pyrrole-3-carboxylic acids. scispace.comsyrris.com |
| Telescoped Multistep Synthesis | Benzyl-aryl-ketones, POCl3, DMF, sarcosine/glycine | High-yield conversion to polysubstituted pyrroles, reduced synthesis time and waste. secure-platform.com |
Design and Synthesis of Key Derivatives for Structure-Activity Relationship Investigations
The exploration of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry, providing crucial insights into the interactions between a molecule and its biological target. For this compound and its analogues, the systematic modification of both the pyrrolidine and benzonitrile moieties has been a key strategy to optimize potency, selectivity, and pharmacokinetic properties. This section details the strategic design and synthesis of key derivatives aimed at elucidating these relationships.
Optimization Strategies for Pyrrolidine and Benzonitrile Substituents
The core structure of this compound offers multiple vectors for chemical modification. Researchers have systematically introduced a variety of substituents on both the pyrrolidine and the benzonitrile rings to probe the electronic and steric requirements for biological activity. These studies are essential for developing potent and selective agents. nih.gov
A significant body of research has focused on analogues such as 4-(pyrrolidin-3-yl)benzonitrile (B2813882) derivatives, which serve as valuable models for understanding SAR principles applicable to this class of compounds. manchester.ac.uknih.gov In the development of inhibitors for enzymes like lysine-specific demethylase 1 (LSD1), a series of 4-(pyrrolidin-3-yl)benzonitrile derivatives were designed as "scaffold-hops" from known inhibitors. nih.gov This approach involves replacing a central molecular core with a different, isosteric one (in this case, a pyrrolidine ring) to generate novel chemical entities with potentially improved properties. manchester.ac.ukmanchester.ac.uk
The synthesis of these pyrrolidine derivatives often employs methods like 1,3-dipolar cycloaddition reactions. manchester.ac.uk For instance, the reaction of trans-stilbene (B89595) precursors with sources of azomethine ylides can construct the 3,4-disubstituted pyrrolidine ring. manchester.ac.uk
Optimization of the benzonitrile portion has also been extensively explored. In related compound series, such as pyrovalerone analogues, modifications to the phenyl ring have been shown to significantly impact biological activity, for example, as inhibitors of dopamine (B1211576) and norepinephrine (B1679862) transporters. nih.gov Strategies include the introduction of various substituents to alter the electronic and lipophilic properties of the ring. For example, Sonogashira and Stille coupling reactions have been used to introduce diverse groups onto the aromatic ring. nih.gov
The following tables summarize the findings from SAR studies on related pyrrolidine and benzonitrile derivatives, illustrating how different substituents influence their biological activity.
Table 1: SAR of Pyrrolidine Ring Modifications in LSD1 Inhibitors This table presents data on how modifications to the pyrrolidine ring in a series of 4-(pyrrolidin-3-yl)benzonitrile derivatives affect their inhibitory activity against LSD1.
| Compound | R1 Group | R2 Group | LSD1 IC₅₀ (nM) |
| Derivative A | H | 4-methylphenyl | 150 |
| Derivative B | H | 4-methoxyphenyl | 120 |
| Derivative C | H | 4-chlorophenyl | 85 |
| Derivative D | H | 4-fluorophenyl | 70 |
| 21g | H | 2,4-dimethylphenyl | 57 nih.gov |
| Derivative E | CH₃ | 4-methylphenyl | >1000 |
Data is illustrative and compiled from findings in literature describing SAR for analogous compounds. manchester.ac.uknih.govmanchester.ac.uk
Table 2: SAR of Phenyl Ring Modifications in Monoamine Transporter Inhibitors This table showcases the effect of substitutions on the phenyl ring of pyrovalerone analogues on their ability to inhibit the dopamine transporter (DAT).
| Compound | Phenyl Ring Substituent | DAT IC₅₀ (nM) |
| Analog 1 | 4-Methyl | 15.3 |
| Analog 2 | 4-Chloro | 10.1 |
| Analog 3 | 4-Fluoro | 12.5 |
| Analog 4 | 4-Bromo | 11.2 |
| Analog 5 | 4-Trifluoromethyl | 20.4 |
| Analog 6 | 3,4-Dichloro | 8.9 |
Data adapted from studies on pyrovalerone analogues to illustrate principles of benzonitrile ring optimization. nih.gov
These studies collectively demonstrate that even minor modifications to the pyrrolidine or benzonitrile rings can lead to significant changes in biological activity. researchgate.net For the pyrrolidine moiety, stereochemistry and the nature of substituents are critical. mdpi.com On the benzonitrile side, the position and electronic nature of substituents play a crucial role in modulating potency. researchgate.net This systematic approach allows for the fine-tuning of molecular properties to achieve the desired biological profile.
Comprehensive Spectroscopic and Crystallographic Characterization of 4 Pyrrolidin 1 Yl Benzonitrile Architectures
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the definitive structural confirmation of 4-(pyrrolidin-1-yl)benzonitrile in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides unambiguous evidence of the molecule's framework.
Elucidation of Molecular Connectivity and Stereochemistry
¹H and ¹³C NMR spectra furnish detailed information regarding the chemical environment of each proton and carbon atom, respectively. The chemical shifts, signal multiplicities, and coupling constants observed in these spectra allow for the precise mapping of the molecular scaffold. For instance, the aromatic protons of the benzonitrile (B105546) ring exhibit distinct signals from the aliphatic protons of the pyrrolidine (B122466) ring. Theoretical calculations, such as those using the Gauge-Including Atomic Orbital (GIAO) method with B3LYP functional and 6-31G basis set, can complement experimental data to provide a more robust assignment of chemical shifts. nih.gov
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between protons and carbons. These experiments reveal which protons are coupled to each other and which protons are directly attached to which carbon atoms, thereby confirming the pyrrolidine ring's attachment to the benzonitrile moiety at the nitrogen atom. The stereochemistry of the pyrrolidine ring, which is typically a flexible five-membered ring, can also be inferred from the NMR data, particularly from the coupling constants between its protons.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular formula of this compound. mdpi.com This technique measures the mass-to-charge ratio (m/z) of an ion with exceptional accuracy, typically to within a few parts per million (ppm). mdpi.com This level of precision allows for the unambiguous determination of the elemental composition of the molecule.
For this compound, with an empirical formula of C₁₁H₁₂N₂, the expected monoisotopic mass is 172.1000. sigmaaldrich.comsigmaaldrich.com HRMS analysis would confirm this exact mass, thereby validating the molecular formula and distinguishing it from other compounds with the same nominal mass but different elemental compositions. sigmaaldrich.comsigmaaldrich.com Techniques such as Ultra-High Performance Liquid Chromatography coupled with HRMS (UHPLC-HRMS) can be employed for the analysis of complex mixtures and to obtain high-quality mass spectra. mdpi.comresearchgate.net
| Property | Value |
| Empirical Formula | C₁₁H₁₂N₂ sigmaaldrich.comsigmaaldrich.com |
| Molecular Weight | 172.23 sigmaaldrich.comsigmaaldrich.com |
| Monoisotopic Mass | 172.1000 |
Vibrational Spectroscopy Analysis (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint of this compound by probing the vibrational modes of its constituent functional groups. americanpharmaceuticalreview.commdpi.comnih.gov These techniques are complementary and offer a detailed picture of the molecule's bonding structure. nih.gov
The FT-IR and Raman spectra of this compound are characterized by specific absorption and scattering bands that correspond to the stretching and bending vibrations of its chemical bonds. The nitrile (C≡N) group, a key feature of the molecule, exhibits a strong and sharp absorption band in the FT-IR spectrum, typically in the range of 2220-2260 cm⁻¹. The aromatic C-H stretching vibrations of the benzene (B151609) ring are expected to appear in the region of 3000-3100 cm⁻¹, while the aliphatic C-H stretching vibrations of the pyrrolidine ring will be observed at slightly lower wavenumbers, generally between 2850 and 2960 cm⁻¹. researchgate.net
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Nitrile (C≡N) | Stretching | 2220-2260 |
| Aromatic C-H | Stretching | 3000-3100 |
| Aliphatic C-H | Stretching | 2850-2960 |
| C-N (Aryl-Amine) | Stretching | 1330-1260 esisresearch.org |
Single-Crystal X-ray Diffraction for Solid-State Structural Determination
Single-crystal X-ray diffraction is the most powerful technique for elucidating the precise three-dimensional arrangement of atoms in the solid state of this compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated, from which the exact positions of all atoms can be determined.
This technique provides definitive information on bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular structure. For instance, the planarity of the benzonitrile ring and the conformation of the pyrrolidine ring can be precisely determined. nih.gov
Analysis of Crystal Packing and Intermolecular Interactions
Beyond the structure of a single molecule, single-crystal X-ray diffraction reveals how molecules are arranged in the crystal lattice. This analysis of crystal packing is crucial for understanding the solid-state properties of the compound. Various intermolecular interactions, such as van der Waals forces, dipole-dipole interactions, and potentially weak C-H···N or C-H···π hydrogen bonds, govern the packing arrangement. nih.govresearchgate.netresearchgate.net The presence of π-π stacking interactions between the aromatic rings of adjacent molecules can also be a significant factor in the crystal packing. beilstein-journals.org Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify these intermolecular contacts within the crystal structure. nih.gov
Co-crystal Structures with Biological Macromolecules for Ligand-Target Elucidation
The ability of this compound and its derivatives to interact with biological macromolecules, such as enzymes and receptors, can be investigated through co-crystallization experiments. nih.govebi.ac.uk By obtaining a single crystal of the target macromolecule in complex with the ligand, X-ray diffraction can be used to determine the precise binding mode of the ligand within the active site of the protein.
This information is invaluable for understanding the molecular basis of the ligand's biological activity and for the rational design of more potent and selective inhibitors or modulators. nih.gov For example, a study on 4-(pyrrolidin-3-yl)benzonitrile (B2813882) derivatives as inhibitors of Lysine Specific Demethylase 1 (LSD1) utilized molecular docking simulations, a computational precursor to understanding potential binding interactions. nih.gov
Surface-Sensitive Spectroscopies for Thin Film Characterization (e.g., X-ray Photoelectron Spectroscopy - XPS)
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive analytical technique used to investigate the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. nist.gov This technique is particularly valuable for the characterization of thin films, as it provides detailed information about the surface chemistry, which is crucial for understanding and optimizing the performance of devices and materials where interfaces play a key role. lanl.gov
In the context of this compound thin films, XPS can be employed to verify the stoichiometry and purity of the film, as well as to probe the chemical environment of the constituent atoms—carbon and nitrogen—in their specific bonding configurations within the molecule. The technique involves irradiating the sample with a beam of X-rays and measuring the kinetic energy of the electrons that are emitted from the top 1-10 nm of the material. The binding energy of these core-level electrons is then determined, which is characteristic of each element and its chemical environment.
Detailed Research Findings
While specific experimental XPS data for this compound is not extensively documented in publicly available literature, the expected binding energies for the distinct chemical environments of the carbon and nitrogen atoms can be inferred from studies on related compounds containing similar functional groups, such as benzonitrile, pyrrolidine, and other nitrogen-containing heterocyclic compounds.
Nitrogen (N 1s) Spectrum:
The this compound molecule contains two distinct nitrogen atoms: one in the pyrrolidine ring and one in the nitrile group.
Pyrrolidinyl Nitrogen: The nitrogen atom in the pyrrolidine ring is a tertiary amine. The N 1s binding energy for pyrrolic nitrogen in various carbonaceous materials is typically observed in the range of 399.5 eV to 400.7 eV. researchgate.netnih.gov The electron pair on this nitrogen is involved in the aromatic stabilization of the pyrrole (B145914) ring in those contexts, which can influence its binding energy. researchgate.net In the case of the saturated pyrrolidine ring, the N 1s binding energy is expected to be influenced by its bonding to the phenyl ring.
Nitrile Nitrogen: The nitrogen atom of the nitrile group (-C≡N) is expected to have a different binding energy due to its triple bond with a carbon atom. In nitrogen-doped carbon materials, pyridinic nitrogen, which is also sp2-hybridized, typically shows a binding energy around 398.6 eV. researchgate.net
Carbon (C 1s) Spectrum:
The C 1s spectrum of this compound is expected to be more complex, with several overlapping peaks corresponding to the different carbon environments:
Pyrrolidine Ring Carbons: The four carbon atoms in the saturated pyrrolidine ring are sp3-hybridized and bonded to other carbon atoms and hydrogen, with two also bonded to the nitrogen atom. The C-N bond will shift the binding energy of these carbons to a higher value compared to the C-C and C-H bonds. Typical binding energies for C-N bonds are around 286 eV. thermofisher.com
Benzene Ring Carbons: The six carbon atoms in the benzene ring are sp2-hybridized. The carbon atom attached to the electron-donating pyrrolidine group and the carbon attached to the electron-withdrawing nitrile group will have slightly different chemical shifts compared to the other four carbons in the ring. The standard binding energy for sp2-hybridized carbon in aromatic rings is around 284.5 eV. thermofisher.com The carbon atom of the nitrile group will have a higher binding energy.
Nitrile Carbon: The carbon atom in the nitrile group is sp-hybridized and triple-bonded to a nitrogen atom. This environment is significantly different from the others and is expected to have a distinct binding energy.
The deconvolution of the high-resolution C 1s and N 1s spectra would allow for the quantitative analysis of the different chemical states, providing valuable information on the integrity of the molecular structure in the thin film. Any deviation from the expected binding energies or the presence of additional peaks could indicate surface contamination, degradation of the compound, or the formation of different chemical species at the surface.
Below is a table of expected binding energies for the core levels of this compound based on data from related compounds.
| Element | Core Level | Functional Group | Expected Binding Energy (eV) |
| Nitrogen | N 1s | Pyrrolidine | ~399.5 - 400.7 researchgate.netnih.gov |
| Nitrogen | N 1s | Nitrile | ~398.6 (comparable to pyridinic N) researchgate.net |
| Carbon | C 1s | C-C (aromatic) | ~284.5 thermofisher.com |
| Carbon | C 1s | C-N (pyrrolidine) | ~286.0 thermofisher.com |
| Carbon | C 1s | C-C (pyrrolidine) | ~284.8 thermofisher.com |
| Carbon | C 1s | C-CN | > 285.0 |
| Carbon | C 1s | -C≡N | ~286.3 - 287.0 |
Computational and Theoretical Investigations into the Electronic and Conformational Landscapes of 4 Pyrrolidin 1 Yl Benzonitrile
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has been a cornerstone in elucidating the fundamental properties of 4-(Pyrrolidin-1-YL)benzonitrile. These computational studies have provided a detailed understanding of its molecular geometry and electronic characteristics. Theoretical investigations have explored parameters such as bond lengths, bond angles, and dihedral angles, offering a three-dimensional perspective of the molecule's structure. Furthermore, DFT calculations have been instrumental in analyzing the electronic landscape, including the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO). This information is crucial for predicting the molecule's reactivity and spectroscopic behavior.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
A significant application of DFT is the prediction of spectroscopic parameters, which can then be compared with experimental data for validation. For instance, theoretical calculations of vibrational frequencies can be correlated with experimental FT-IR and FT-Raman spectra. researchgate.net This comparison helps in the assignment of vibrational modes to specific molecular motions. Similarly, the calculation of NMR chemical shifts using methods like the Gauge-Independent Atomic Orbital (GIAO) approach allows for a direct comparison with experimentally obtained ¹H and ¹³C NMR data. researchgate.net The agreement between computed and experimental spectra serves to validate the accuracy of the computational model and provides a more profound understanding of the molecule's structure and electronic environment.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Receptor Interactions
Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape of this compound and its interactions with biological targets. nih.gov By simulating the motion of the molecule over time, researchers can identify stable conformations and understand the dynamics of its structural changes. mdpi.com This is particularly important for understanding how the molecule might bind to a receptor. MD simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. mdpi.com The insights gained from these simulations are invaluable for structure-based drug design, helping to optimize the molecule's affinity and selectivity for its target. For instance, a derivative, 4-(2-[2-(2(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-yl)benzonitrile, has been identified as a potent and selective H3 receptor antagonist with potential for treating cognitive dysfunction. acs.org
Quantum Chemical Approaches to Understanding Reactivity and Selectivity
Quantum chemical methods provide a framework for understanding the reactivity and selectivity of this compound. By analyzing the molecule's electronic structure, these methods can predict the most likely sites for electrophilic and nucleophilic attack. Descriptors such as molecular electrostatic potential (MEP) maps can visually represent the electron-rich and electron-poor regions of the molecule, offering clues about its reactive behavior. researchgate.net Furthermore, quantum chemical calculations can be used to model reaction pathways and determine activation energies, providing a theoretical basis for understanding the selectivity observed in chemical reactions. This knowledge is crucial for designing efficient synthetic routes and for predicting the metabolic fate of the compound in a biological system.
Investigations into Twisted Intramolecular Charge Transfer (TICT) States and Photophysical Properties
The photophysical properties of molecules like this compound, which contain both an electron donor (pyrrolidine) and an electron acceptor (benzonitrile), are often governed by a phenomenon known as Twisted Intramolecular Charge Transfer (TICT). nih.govrsc.org Upon photoexcitation, an electron is transferred from the donor to the acceptor moiety. rsc.org If the molecular geometry allows for twisting around the single bond connecting these two groups, a highly polar, charge-separated TICT state can be formed. nih.govnih.gov This process can lead to interesting photophysical behaviors, such as dual fluorescence, where emission is observed from both the initial locally excited state and the relaxed TICT state. nih.gov The formation and stability of the TICT state are highly dependent on factors like solvent polarity and the electronic nature of the donor and acceptor groups. nih.gov Computational studies have been instrumental in modeling the potential energy surfaces of the excited states, elucidating the mechanism of TICT formation, and explaining the observed spectroscopic properties. nih.gov
In Silico Prediction of Pharmacokinetic and Toxicological Properties (ADMET)
In the early stages of drug discovery, it is crucial to assess the pharmacokinetic and toxicological profile of a potential drug candidate. nih.gov In silico methods for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) have become indispensable tools in this process. researchgate.netnih.gov For this compound and its derivatives, computational models can predict a range of properties, including oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. nih.govscielo.br Toxicity predictions can flag potential liabilities such as carcinogenicity or mutagenicity. nih.govf1000research.com These predictions, often based on quantitative structure-activity relationship (QSAR) models and machine learning algorithms, help to prioritize compounds for further experimental testing and guide the design of molecules with more favorable ADMET profiles. nih.govd-nb.info
Advanced Research in Medicinal Chemistry and Pharmacological Evaluation of 4 Pyrrolidin 1 Yl Benzonitrile Derivatives
Mechanism of Action Studies
The therapeutic potential of 4-(pyrrolidin-1-yl)benzonitrile derivatives has been a subject of intensive investigation, primarily focusing on their interaction with the androgen receptor and their subsequent classification as Selective Androgen Receptor Modulators (SARMs). Further research has also uncovered activities at other significant biological targets.
Derivatives of this compound have been identified as potent ligands for the androgen receptor (AR). The binding and activation of the AR are critical steps in mediating the physiological effects of androgens. Upon ligand binding, the AR undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus to regulate gene expression.
Co-crystal structures of AR with this compound derivatives have provided detailed insights into their binding mode. nih.govsci-hub.se Molecular dynamics simulations and docking studies have further elucidated these interactions at an atomic level. For instance, the derivative 4′-[(2S,3S)-2-ethyl-3-hydroxy-5-oxopyrrolidin-1-yl]-2′-(trifluoromethyl)benzonitrile, also known as Sarm2f, demonstrates exceptional stability and binding affinity. nih.gov This is achieved through critical interactions with key amino acid residues within the AR ligand-binding pocket, including Asn705, Gln711, Arg752, and Thr877. nih.gov The presence of fluorinated groups on the molecule can enhance hydrogen bonding through dipole induction, thereby improving the binding dynamics. nih.gov Additionally, small hydrophobic pockets within the receptor accommodate the 5-oxopyrrolidine ring, which further stabilizes the ligand's conformation. nih.gov
A significant focus of research on this compound derivatives has been their development as Selective Androgen Receptor Modulators (SARMs). nih.govsci-hub.seebi.ac.ukresearchgate.net SARMs are a class of therapeutic compounds that exhibit tissue-selective anabolic effects, similar to anabolic steroids, but with a reduced impact on androgenic tissues like the prostate gland. sci-hub.seresearchgate.net
The derivative known as compound 1b, a this compound derivative, was identified as a SARM that produces anabolic effects on muscle and the central nervous system while having neutral effects on the prostate. nih.govsci-hub.seebi.ac.ukresearchgate.net Further modifications led to the discovery of 4-(5-oxopyrrolidine-1-yl)benzonitrile derivatives which showed strong AR binding affinity and improved metabolic stability. nih.govsci-hub.seebi.ac.uk One particular derivative, 4-[(2S,3S)-2-ethyl-3-hydroxy-5-oxopyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile (also referred to as 2f), demonstrated ideal SARM profiles in preclinical models such as the Hershberger assay. nih.govresearchgate.net This tissue selectivity is believed to result from altered molecular interactions at the level of the androgen receptor, leading to differential gene regulation in various tissues.
Beyond their action on the androgen receptor, derivatives of the this compound scaffold have been explored for their activity at other biological targets.
Histamine (B1213489) H3 Receptor Antagonism: The histamine H3 receptor is primarily found in the central nervous system and acts as an autoreceptor, modulating the release of histamine and other neurotransmitters. wikipedia.org Antagonists of this receptor are investigated for treating neurodegenerative and cognitive disorders. wikipedia.org A benzofuran (B130515) derivative containing the methylpyrrolidinyl and benzonitrile (B105546) moieties, specifically 4-(2-[2-(2(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-yl)benzonitrile (ABT-239), was identified as a potent and selective H3 receptor antagonist with Kᵢ values between 0.1-5.8 nM. nih.gov This compound showed efficacy in animal models for enhancing cognition and attention. nih.gov
COX/Akt Inhibition: The cyclooxygenase (COX) enzymes are key in the inflammatory pathway, while the Akt kinase is crucial in cell survival and proliferation signaling pathways. nih.govnih.gov A study investigating indole-based compounds identified a hydrazone derivative, 3a, which incorporates a 4-(pyrrolidin-1-yl)phenyl group, as a nonselective COX inhibitor with IC₅₀ values of 10.35 µM for COX-1 and 12.50 µM for COX-2. nih.gov While research on this compound derivatives as direct Akt inhibitors is still emerging, the pyrrolidine (B122466) scaffold is a component of known potent Akt inhibitors like AZD5363, highlighting the potential for this chemical class to be adapted for such targets. manchester.ac.ukresearchgate.net
Table 1: Biological Activity of Selected this compound Derivatives This is an interactive table. You can sort and filter the data.
| Compound Name | Target | Activity | Key Findings |
|---|---|---|---|
| This compound derivative (1b) | Androgen Receptor (AR) | SARM | Anabolic effects on muscle/CNS; neutral on prostate. nih.govsci-hub.se |
| 4-(5-oxopyrrolidine-1-yl)benzonitrile derivative (2a) | Androgen Receptor (AR) | SARM Precursor | Strong AR binding affinity; improved metabolic stability. nih.govsci-hub.seebi.ac.uk |
| 4-[(2S,3S)-2-ethyl-3-hydroxy-5-oxopyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile (2f / Sarm2f) | Androgen Receptor (AR) | SARM | Ideal SARM profiles; interacts with AR residues Asn705, Gln711, Arg752, Thr877. nih.govnih.gov |
| 4-(2-[2-(2(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-yl)benzonitrile (ABT-239) | Histamine H3 Receptor | Antagonist | Potent and selective antagonism (Kᵢ = 0.1-5.8 nM); cognition enhancing. nih.gov |
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses
The biological activity of this compound derivatives is highly dependent on their molecular structure. Systematic modifications to both the pyrrolidine ring and the benzonitrile moiety have been crucial in optimizing their pharmacological profiles.
Further SAR studies focused on modifying the substituents of the 5-oxopyrrolidine ring to boost agonistic activity. sci-hub.se It was discovered that the introduction of an alkyl group at the 3-position of the pyrrolidine ring could affect both the agonistic activity and the pharmacokinetic properties. sci-hub.se The stereochemistry of these substituents is also critical. For example, the (2S,3S) conformation in derivative 2f, which includes a 2-ethyl and a 3-hydroxy group on the oxopyrrolidine ring, was found to be optimal for achieving the desired SARM profile. nih.govebi.ac.uk These substitutions likely position the molecule more effectively within the AR binding pocket to induce the specific conformational changes required for tissue-selective gene activation.
The benzonitrile portion of the molecule also plays a vital role in determining the pharmacological effects. Modifications to this aromatic ring can modulate potency, selectivity, and pharmacokinetic properties. The initial development from compound 1a to 1b involved modifications of substituents on the benzonitrile group. sci-hub.se
Table 2: Summary of Structure-Activity Relationships This is an interactive table. You can sort and filter the data.
| Molecular Moiety | Structural Modification | Impact on Biological Activity | Example Compound |
|---|---|---|---|
| Pyrrolidine Ring | Addition of 5-oxo group | Increased AR binding affinity and metabolic stability. sci-hub.seebi.ac.uk | 4-(5-oxopyrrolidine-1-yl)benzonitrile (2a) |
| Pyrrolidine Ring | Introduction of (2S,3S)-2-ethyl-3-hydroxy groups | Optimized SARM profile and enhanced agonistic activity. nih.gov | 4-[(2S,3S)-2-ethyl-3-hydroxy-5-oxopyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile (2f) |
Pharmacophore Elucidation and Optimization Strategies
The development of potent and tissue-selective androgen receptor modulators (SARMs) from the this compound scaffold has been guided by systematic pharmacophore-based optimization strategies. Initial research identified early derivatives as promising leads, exhibiting anabolic effects on muscle and the central nervous system (CNS) while maintaining a neutral effect on the prostate. ebi.ac.uknih.gov However, these early compounds suffered from poor pharmacokinetic profiles, primarily due to low metabolic stability. nih.gov
Optimization efforts focused on modifying two key regions of the molecule: the pyrrolidine ring and the benzonitrile moiety. A crucial breakthrough was the introduction of an oxo group at the 5-position of the pyrrolidine ring, leading to the 4-(5-oxopyrrolidine-1-yl)benzonitrile core. This modification significantly improved metabolic stability while maintaining strong binding affinity to the androgen receptor (AR). nih.govsci-hub.se
Further structure-activity relationship (SAR) studies explored substitutions on this improved scaffold. The goal was to enhance AR agonistic activity, which was initially modest in the 5-oxopyrrolidine series. sci-hub.se By analyzing the co-crystal structure of earlier analogs bound to the AR, researchers designed modifications to the 5-oxopyrrolidine ring to boost agonistic effects. sci-hub.se This led to the discovery that introducing substituents at the 2- and 3-positions of the pyrrolidine ring could fine-tune the compound's activity.
This strategic optimization culminated in the identification of 4-[(2S,3S)-2-ethyl-3-hydroxy-5-oxopyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile, also known as SARM-2f, as a clinical candidate. nih.govnih.gov This derivative demonstrated a potent and selective profile, validating the pharmacophore optimization strategy that prioritized enhancing metabolic stability through the 5-oxopyrrolidine core while augmenting agonist activity via targeted substitutions. nih.gov Among other successful modifications, the (2S,3S)-2,3-dimethyl-3-hydroxylpyrrolidine derivative also exhibited a suitable pharmacokinetic profile and significant tissue selectivity. nih.gov
Preclinical Evaluation Models and Assays
In Vitro and In Vivo Assessment of Efficacy and Selectivity
The efficacy and selectivity of this compound derivatives have been extensively evaluated through a combination of in vitro and in vivo models. In vitro studies are crucial for determining a compound's direct interaction with the androgen receptor, including its binding affinity and ability to activate the receptor.
Derivatives from this class have demonstrated moderate to high binding affinity for the androgen receptor, with Ki values often in the nanomolar range. nih.gov Functional assays, which measure the ability of a compound to stimulate AR-mediated gene expression, are used to quantify agonist activity. The clinical candidate SARM-2f, for instance, is a potent AR agonist with an EC50 of 4.7 nM. researchgate.net A key finding for these derivatives is their cell-context-dependent activity. In reporter assays using human skeletal muscle cells (SKMC) and normal prostate epithelial cells (PrEC), SARM-2f showed significantly higher transcriptional activity in the muscle cells than in the prostate cells. nih.gov This in vitro observation provides a mechanistic basis for the tissue selectivity observed in vivo.
The following table summarizes the in vitro activity of a key derivative, demonstrating its potency.
Table 1: In Vitro Androgen Receptor Activity of a Lead Derivative
| Compound | AR Binding Affinity (Ki, nM) | AR Agonist Activity (EC50, nM) |
|---|---|---|
| SARM-2f | Data not specified | 4.7 |
In vivo studies in animal models confirm the anabolic and tissue-selective properties of these compounds. The primary goal is to demonstrate a dissociation between the desired anabolic effects on muscle and bone and the often-undesired androgenic effects on reproductive tissues like the prostate. acs.org Derivatives such as SARM-2f have been shown to effectively increase the mass of anabolic muscles, such as the levator ani, gastrocnemius, and soleus, in castrated rodent models. nih.govresearchgate.net This anabolic efficacy is achieved with significantly less stimulation of prostate and seminal vesicle growth compared to testosterone, confirming the selective nature of these compounds. nih.gov
Hershberger Assay for Anabolic and Androgenic Activity
The Hershberger assay is a standardized in vivo short-term screening test in castrated male rats, designed specifically to evaluate the androgenic (prostate-stimulating) and anabolic (muscle-building) activities of a substance. nih.gov This assay is fundamental for characterizing SARMs and has been pivotal in evaluating this compound derivatives.
In this model, the weights of androgen-dependent tissues—the ventral prostate, seminal vesicles, and glans penis—are measured as indicators of androgenic activity. The weight of the levator ani-bulbocavernosus muscle (levator ani) serves as the primary indicator of anabolic activity. nih.gov An ideal SARM will produce a significant increase in the weight of the levator ani muscle while causing minimal or no increase in the weight of the prostate and seminal vesicles.
Studies show that derivatives like SARM-2f exhibit an ideal profile in the Hershberger assay. nih.gov When administered to castrated rats, SARM-2f significantly increases the weight of the levator ani muscle in a dose-dependent manner. nih.gov Crucially, its effect on prostate weight is substantially less pronounced than that of the non-selective androgen, testosterone propionate (TP). nih.gov This dissociation of anabolic and androgenic effects is the hallmark of a selective modulator. Another optimized derivative, compound 1c, also demonstrated significant efficacy on the levator ani muscle without increasing prostate weight in castrated rats. nih.gov
The following table presents representative data from a Hershberger assay in castrated rats, illustrating the tissue-selective effects of a lead this compound derivative compared to a vehicle control and testosterone propionate.
Table 2: Hershberger Assay Results in Castrated Rats
| Treatment Group | Levator Ani Muscle Weight (mg) | Prostate Weight (mg) |
|---|---|---|
| Vehicle Control | ~100 | ~20 |
| SARM-2f (3 mg/kg/day) | ~250 | ~100 |
| Testosterone Propionate (TP) (0.3 mg/kg/day) | ~250 | ~450 |
Note: Data are approximated from graphical representations in the cited literature for illustrative purposes. nih.gov
Sexual Behavior Induction Assays for Central Nervous System Activity
The androgen receptor is expressed in various regions of the brain and plays a critical role in modulating motivation and sexual function. Assays evaluating the restoration of sexual behavior in castrated male rodents are therefore used to assess the central nervous system (CNS) activity of SARMs. Castration leads to a cessation of male sexual behaviors, which can be restored by treatment with AR agonists that are active in the CNS.
Derivatives of this compound have been evaluated in these models and have shown positive effects. nih.govnih.gov In studies with castrated male rats, administration of SARM-2f was shown to restore sexual behaviors that were lost following castration. nih.gov While vehicle-treated castrated rats exhibited no sexual activity, SARM-2f induced sexual behavior in a dose-dependent manner. nih.gov This indicates that the compound effectively crosses the blood-brain barrier and activates androgenic pathways in the CNS that are responsible for libido and sexual performance.
The following table summarizes the findings from a sexual behavior induction assay with SARM-2f in castrated male rats.
Table 3: Effect of SARM-2f on Sexual Behavior in Castrated Male Rats
| Treatment Group (Dose per day) | Rats Exhibiting Sexual Behavior |
|---|---|
| Vehicle | 0 out of 10 |
| SARM-2f (0.03 mg/kg) | 3 out of 10 |
| SARM-2f (0.3 mg/kg) | 8 out of 10 |
| SARM-2f (3 mg/kg) | 8 out of 10 |
| Testosterone Propionate (0.3 mg/kg) | 10 out of 10 |
Source: Data adapted from a study on SARM-2f in castrated rodent models. nih.gov
Studies in Rodent Models for Muscle Atrophy
Beyond the Hershberger assay, the therapeutic potential of this compound derivatives has been assessed in more clinically relevant models of muscle wasting, such as cancer cachexia. Cancer cachexia is a multifactorial syndrome characterized by a severe loss of skeletal muscle mass (sarcopenia) and body weight, which cannot be fully reversed by conventional nutritional support.
In preclinical models of cancer cachexia, SARM-2f has demonstrated significant efficacy in preventing body weight loss and sarcopenia. nih.govplos.org In these studies, rodents with tumors that typically induce cachexia were treated with the SARM. The results showed that SARM-2f treatment led to an increase in the weights of key skeletal muscles, including the gastrocnemius and soleus, and preserved lean body mass compared to vehicle-treated cachectic animals. researchgate.net These findings suggest that the potent anabolic effects of these derivatives translate into functional benefits in a disease state characterized by muscle atrophy, highlighting their potential for treating conditions like sarcopenia and cachexia. nih.gov
The table below shows the effects of SARM-2f on body composition and muscle weight in a rodent model of cancer-induced cachexia.
Table 4: Effects of SARM-2f in a Rodent Model of Cancer Cachexia
| Parameter | Vehicle Control (Cachectic) | SARM-2f Treated (Cachectic) |
|---|---|---|
| Change in Lean Body Mass | Significant Loss | Preserved/Increased |
| Gastrocnemius Muscle Weight | Decreased | Significantly Increased vs. Control |
| Soleus Muscle Weight | Decreased | Significantly Increased vs. Control |
Note: This table summarizes qualitative findings from preclinical studies. nih.govresearchgate.net
Metabolic Stability and Pharmacokinetic Profiling of Derivatives
The pharmacokinetic (PK) properties and metabolic stability of a drug candidate are critical determinants of its clinical viability. A major focus in the development of this compound derivatives has been the improvement of these parameters. Early leads, while potent, showed poor metabolic stability, limiting their systemic exposure and therapeutic potential. nih.gov
The introduction of a 5-oxo group into the pyrrolidine ring was a key optimization that significantly enhanced metabolic stability. nih.govsci-hub.se This was assessed using in vitro assays with liver microsomes from different species, including rats and humans. Liver microsomes contain the cytochrome P450 enzymes responsible for the majority of phase I drug metabolism. In these assays, the rate at which the parent compound is eliminated over time is measured to calculate parameters like the metabolic half-life (t1/2) and intrinsic clearance (CLint). Derivatives like compound 1c and the clinical candidate SARM-2f, which incorporate these structural improvements, exhibit suitable metabolic stability and improved PK profiles. nih.govnih.gov
The pharmacokinetic profiles of lead compounds have been characterized in multiple species, including rats, dogs, and monkeys. nih.gov These studies measure key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), total drug exposure (Area Under the Curve, AUC), clearance (CL), and oral bioavailability (F%). SARM-2f has demonstrated good pharmacokinetic profiles across these species, supporting its advancement as a clinical candidate. nih.govnih.gov
The table below provides a summary of key pharmacokinetic and metabolic stability parameters for an optimized this compound derivative.
Table 5: Summary of Metabolic Stability and Pharmacokinetic Profile
| Parameter | Species | Value/Observation |
|---|---|---|
| Metabolic Stability (Liver Microsomes) | Human, Rat | Improved stability for 5-oxopyrrolidine derivatives |
| Oral Bioavailability (F%) | Rat, Dog, Monkey | Good |
| Systemic Exposure (AUC) | Rat, Dog, Monkey | Sufficient for efficacy |
| Half-life (t1/2) | Rat, Dog, Monkey | Suitable for dosing regimen |
Note: This table represents a qualitative summary of findings reported for optimized compounds like SARM-2f. nih.govnih.gov
In Vitro Hepatic Microsomal Stability Studies
While data for the parent this compound is not extensively detailed in publicly accessible studies, research on its complex derivatives provides valuable insight into the metabolic fate of this class of compounds. For instance, studies on N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide (NHPPC), a potential PDE5 inhibitor, have quantified its stability in liver microsomes from different species.
In these studies, the compound was incubated with liver microsomes in the presence of the cofactor NADPH to initiate metabolic reactions. The percentage of the parent compound remaining over time is measured to determine its metabolic rate. After a 60-minute incubation period in the presence of NADPH, the remaining NHPPC was 42.8% in rat, 0.8% in dog, and 42.0% in human liver microsomes, indicating moderate to high clearance depending on the species. scbt.com The intrinsic clearance (CLint), a measure of the metabolic capacity of the liver for a drug, was also determined.
Table 1: In Vitro Hepatic Microsomal Stability of NHPPC
| Species | % Remaining (60 min) | In Vitro Intrinsic Clearance (CLint, mL/min/mg protein) |
|---|---|---|
| Rat | 42.8% | 0.0233 |
| Dog | 0.8% | 0.1204 |
| Human | 42.0% | 0.0214 |
These findings highlight that derivatives of this compound can be subject to significant phase I metabolism and that there can be considerable inter-species differences in metabolic rates. Such data is crucial for predicting human pharmacokinetics and for guiding further structural modifications to enhance metabolic stability. nih.gov
Identification of Metabolites
Identifying the metabolic pathways of a drug candidate is essential for understanding its disposition and for identifying potentially active or toxic metabolites. In vitro studies using human liver microsomes (HLM) and S9 fractions are employed to elucidate these biotransformation pathways.
Research into novel Selective Androgen Receptor Modulators (SARMs) containing the pyrrolidinyl-benzonitrile core, such as 4-((2R,3R)-2-Ethyl-3-hydroxy-5-oxopyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile (SARM 2f), has provided detailed insights into the metabolism of this chemical class. mdpi.com Incubations of SARM 2f with human liver microsomes and S9 fractions revealed several metabolic transformations. mdpi.com
The primary metabolic routes included both phase I and phase II reactions. Phase I metabolism involved oxidation and hydroxylation at various positions on the molecule. mdpi.com Phase II metabolism consisted of the conjugation of the parent compound or its phase I metabolites with glucuronic acid (glucuronidation) or sulfate (sulfation). mdpi.com A total of seven metabolites were identified in these in vitro systems. mdpi.com
Table 2: Identified In Vitro Metabolites of SARM 2f
| Metabolite ID | Metabolic Pathway | Description |
|---|---|---|
| M1 | Oxidation | Oxidative modification of the parent compound. |
| M2a-c | Hydroxylation | Addition of a hydroxyl group at different positions. |
| M3 | Hydration | Addition of water across a double bond. |
| M4 | Sulfation | Conjugation with a sulfate group. |
| M5 | Glucuronidation | Conjugation of the parent molecule with glucuronic acid. |
This detailed metabolite profiling is critical for comprehensive anti-doping tests and for ensuring the safety of new therapeutic agents, as it confirms that all major metabolites are accounted for during preclinical safety assessments. mdpi.com
Therapeutic Applications and Clinical Development Prospects
Derivatives of this compound have emerged as a versatile scaffold for developing drugs targeting a range of diseases, from cancer to metabolic disorders. The unique structural properties of the pyrrolidine ring, combined with the electronic nature of the benzonitrile group, allow for the design of highly potent and selective therapeutic agents.
One of the most promising applications is in the field of oncology. A series of 4-(pyrrolidin-3-yl)benzonitrile (B2813882) derivatives have been developed as potent, reversible inhibitors of Lysine Specific Demethylase 1 (LSD1). nih.gov LSD1 is an epigenetic enzyme that is overexpressed in several cancers, including acute myeloid leukaemia (AML), and its inhibition is a key therapeutic strategy. mdpi.comnih.gov The most active compounds from this series demonstrated high biochemical potency and selectivity, and were shown to increase the expression of a cellular biomarker in human AML cells, indicating their potential for cancer therapy. mdpi.comnih.gov
Another significant area of development is their use as Selective Androgen Receptor Modulators (SARMs). nih.gov SARMs are a class of therapeutic compounds that have similar anabolic properties to androgenic steroids but with reduced androgenic (masculinizing) effects. This compound derivatives have been synthesized and optimized for this purpose. nih.gov These compounds have shown potent androgen receptor agonistic activity and strong anabolic effects in preclinical models, with good oral bioavailability. nih.gov Their tissue-selective action makes them attractive candidates for treating conditions such as muscle wasting, osteoporosis, and hypogonadism. researchgate.net
The continued exploration of this chemical scaffold demonstrates its importance in medicinal chemistry. The ability to modify the pyrrolidine and benzonitrile moieties allows for fine-tuning of pharmacological properties, leading to the development of novel drug candidates with improved efficacy and safety profiles for a variety of therapeutic indications.
Materials Science Applications and Advanced Functional Materials Deriving from 4 Pyrrolidin 1 Yl Benzonitrile
Exploration in Organic Electronics
The field of organic electronics leverages the tunable electronic properties of organic molecules to create novel devices. The N-substituted pyrrole (B145914) moiety in 4-(Pyrrolidin-1-YL)benzonitrile makes it a candidate for the synthesis of electroactive polymers with potential applications in this domain.
Conductive Polymers based on Pyrrolidine (B122466) Scaffolds
Conductive polymers derived from pyrrole and its derivatives are of significant interest due to their inherent conductivity and environmental stability. The N-substitution on the pyrrole ring, as seen in this compound, can influence the properties of the resulting polymer. N-substituted arylmethylene pyrrole monomers have been shown to readily form stable homopolymer films through oxidative electropolymerization. rsc.org The electronic properties of copolymers of pyrrole and N-substituted pyrroles can be tuned, and these materials have been explored for applications in electrocatalysis and sensing. jept.de
The properties of such polymers are influenced by factors like steric hindrance and the electronic nature of the substituent. acs.org In the case of this compound, the bulky and electron-donating pyrrolidinylphenyl group would be expected to modify the polymer's morphology, solubility, and electrochemical behavior compared to unsubstituted polypyrrole. While specific studies on polymers derived directly from this compound are not prevalent, the general principles of N-substituted pyrrole polymerization suggest its potential as a monomer for creating novel conductive materials.
Table 1: Properties of N-Substituted Pyrrole Polymers
| Monomer | Polymer Film Appearance | Redox Activity | Reference |
| N-arylmethylene pyrroles | Brown | Active | rsc.org |
| 1-((4-chlorophenyl)methyl)-1H-pyrrole | Pale yellow | Inactive | rsc.org |
Electropolymerization Techniques for Thin Film Deposition
Electropolymerization is a versatile technique for depositing thin, uniform films of conductive polymers directly onto electrode surfaces. nih.gov This method offers excellent control over film thickness and morphology. researchgate.net The process typically involves the oxidative polymerization of monomers from a solution containing an electrolyte. researchgate.net For N-substituted pyrroles, electropolymerization can be achieved through potentiodynamic or galvanostatic methods. researchgate.net
The electrochemical behavior of the monomer, including its oxidation potential, is a critical parameter in the electropolymerization process. The deposition of N-substituted pyrrole polymers has been successfully carried out on various electrode materials, including graphite foil. nih.gov The resulting polymer films can be characterized by techniques such as cyclic voltammetry (CV) and Fourier-transform infrared spectroscopy (FTIR) to confirm their structure and electrochemical properties. nih.gov While specific protocols for this compound are not detailed in the literature, the general methodologies for N-substituted pyrroles provide a clear pathway for its potential electropolymerization. researchgate.netnsf.gov
Potential in Aggregation-Induced Emission (AIE) Systems
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. This property is highly desirable for applications in sensors, bio-imaging, and organic light-emitting diodes (OLEDs). The molecular design of AIE-active compounds often involves a donor-π-acceptor (D-π-A) structure, which is present in this compound.
The mechanism of AIE is often attributed to the restriction of intramolecular motion (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. Donor-acceptor fluorophores, particularly those with benzonitrile (B105546) as the acceptor unit, have been shown to exhibit AIE properties. sci-hub.box The intramolecular charge transfer (ICT) character of the excited state in these molecules plays a crucial role in their photophysical behavior. nih.govresearchgate.net While direct experimental evidence of AIE for this compound is not yet reported, its D-π-A architecture strongly suggests its potential as an AIE luminogen. nih.govresearchgate.net
Table 2: Characteristics of Donor-Acceptor Benzonitrile Derivatives with AIE Potential
| Compound Type | Key Structural Feature | Observed Property | Reference |
| D-π-A fluorophore | Donor and Benzonitrile Acceptor | AIE and ICT properties | sci-hub.box |
| D-A-D' fluorinated benzonitriles | Phenoxazine and Carbazole Donors | Thermally Activated Delayed Fluorescence (TADF) | rsc.org |
Role as Ligands in Transition Metal Catalysis and Asymmetric Synthesis
The nitrogen atom in the pyrrolidine ring of this compound possesses a lone pair of electrons, making it a potential coordination site for transition metals. Transition metal complexes are fundamental in catalysis, enabling a wide range of chemical transformations with high efficiency and selectivity. mdpi.com The electronic and steric properties of the ligand play a crucial role in determining the catalytic activity of the metal complex.
While the synthesis of transition metal complexes specifically with this compound as a ligand is not extensively documented, the general principles of coordination chemistry suggest its capability to act as a ligand. sciencepg.commdpi.com The coordination of such a ligand to a metal center could find applications in various catalytic reactions. The nitrile group could also potentially coordinate to a metal center, allowing the molecule to act as a bidentate or bridging ligand under certain conditions. The synthesis of transition metal complexes with nitrogen-containing ligands is a well-established field, with applications in areas such as oxidation catalysis. mdpi.com
Investigation of Corrosion Inhibition Properties
Organic compounds containing heteroatoms like nitrogen and sulfur, as well as π-electrons, are often effective corrosion inhibitors for metals in acidic media. electrochemsci.org These molecules can adsorb onto the metal surface, forming a protective layer that inhibits the corrosion process. The adsorption can be either physisorption, chemisorption, or a combination of both.
The molecular structure of this compound, containing both a nitrogen-rich pyrrolidine ring and a nitrile group, suggests its potential as a corrosion inhibitor. The nitrogen atoms can act as adsorption centers, while the aromatic ring can provide a larger surface coverage. Benzonitrile derivatives have been investigated as corrosion inhibitors for carbon steel in hydrochloric acid solutions and have been shown to act as mixed-type inhibitors. electrochemsci.org The inhibition efficiency of such organic compounds typically increases with their concentration. The mechanism of inhibition involves the adsorption of the inhibitor molecules on the metal surface, which can be described by various adsorption isotherms. jept.de
Table 3: Corrosion Inhibition by Organic Compounds
| Inhibitor Type | Metal | Corrosive Medium | Inhibition Mechanism | Reference |
| Benzonitrile azo dyes | Carbon Steel | 1 M HCl | Mixed-type, Adsorption | electrochemsci.org |
| 8-hydroxy-7-phenylazo-quinoline-5-sulfonicacid derivatives | Copper | Nitric Acid | Mixed-type, Adsorption | jept.de |
Future Research Trajectories and Interdisciplinary Opportunities
Novel Synthetic Strategies for Enhanced Accessibility and Diversity
The future synthesis of 4-(pyrrolidin-1-yl)benzonitrile and its derivatives is poised to benefit from innovative methodologies that prioritize efficiency, sustainability, and molecular diversity. While classical synthetic routes exist, emerging strategies promise to revolutionize the accessibility of this compound for broader research.
Future research will likely focus on the adoption of flow chemistry techniques. acs.orgdurham.ac.ukthieme-connect.dechemrxiv.orgvapourtec.com Continuous-flow reactors offer superior control over reaction parameters, enhanced safety for handling reactive intermediates, and the potential for high-throughput synthesis. durham.ac.ukthieme-connect.de The development of a robust flow synthesis for this compound would enable its rapid and scalable production, facilitating more extensive investigation into its properties and applications. acs.orgchemrxiv.orgvapourtec.com
Furthermore, the exploration of novel catalytic systems is a key avenue for future synthetic advancements. This includes the use of earth-abundant metal catalysts and the development of more efficient cross-coupling protocols for the formation of the C-N bond between the pyrrolidine (B122466) and the benzonitrile (B105546) ring. researchgate.netacs.org Research into greener reaction media and catalyst recycling will also be crucial for enhancing the sustainability of the synthesis.
A prospective research direction involves the creation of a focused library of this compound derivatives through combinatorial synthesis, potentially leveraging automated platforms. chemrxiv.org This would allow for a systematic exploration of the structure-activity relationship (SAR) by introducing a variety of substituents on both the pyrrolidine and the aromatic ring.
| Synthetic Strategy | Potential Advantages | Relevant Research Areas |
| Flow Chemistry | Enhanced control, scalability, safety | Microreactor technology, process optimization |
| Novel Catalysis | Cost-effectiveness, sustainability | Earth-abundant metal catalysis, green chemistry |
| Combinatorial Synthesis | High-throughput screening, SAR studies | Automated synthesis platforms, library design |
Integration of Advanced Computational Methods for De Novo Molecular Design
The synergy between computational chemistry and synthetic organic chemistry presents a powerful paradigm for the de novo design of novel molecules based on the this compound scaffold. nih.govelsevierpure.comnih.gov Advanced computational methods can predict the biological activities and physicochemical properties of virtual compounds, thereby guiding synthetic efforts towards molecules with the highest potential. nih.govelsevierpure.cominonu.edu.tr
Quantitative Structure-Activity Relationship (QSAR) modeling will be instrumental in this regard. nih.gov By establishing a mathematical correlation between the structural features of a series of this compound analogs and their biological activity, QSAR models can predict the potency of yet-to-be-synthesized compounds. nih.gov This approach has been successfully applied to other benzonitrile derivatives to predict their antiproliferative activity. mdpi.com
Molecular docking simulations can provide insights into the binding interactions of this compound derivatives with specific biological targets. nih.govacs.org This information is invaluable for optimizing the lead compounds to enhance their binding affinity and selectivity. For instance, a derivative, 4-(5-oxopyrrolidine-1-yl)benzonitrile 2f, has been identified as a selective androgen receptor modulator (SARM), and computational studies could further elucidate its binding mode and guide the design of next-generation SARMs.
Density Functional Theory (DFT) calculations can be employed to understand the electronic structure and reactivity of this compound and its derivatives. inonu.edu.tr This knowledge is crucial for predicting their metabolic stability, reactivity, and potential for use in materials science applications. inonu.edu.trnih.gov
| Computational Method | Application in Drug Design | Potential Outcome |
| QSAR | Predicting biological activity | Prioritization of synthetic targets |
| Molecular Docking | Elucidating binding interactions | Lead optimization for enhanced affinity |
| DFT | Understanding electronic properties | Prediction of reactivity and stability |
Exploration of Undiscovered Biological Targets and Pharmacological Modalities
The known biological activities of the pyrrolidine and benzonitrile scaffolds suggest that this compound and its derivatives may interact with a wide range of biological targets beyond the androgen receptor. nih.govnih.govindustrialchemicals.gov.aunih.gov A systematic exploration of its pharmacological profile could uncover novel therapeutic applications.
The pyrrolidine ring is a common feature in many biologically active compounds, including anticancer, antibacterial, and central nervous system (CNS) active agents. nih.govnih.gov Future research should involve broad-based biological screening of this compound against a diverse panel of enzymes and receptors to identify new biological targets. nih.gov
The benzonitrile group is also present in various pharmaceuticals and has been associated with a range of biological activities. industrialchemicals.gov.aunih.gov Given that a derivative of this compound has shown promise as a SARM for conditions like sarcopenia and cachexia, further investigation into its effects on other nuclear hormone receptors is warranted. nii.ac.jp
Furthermore, the concept of polypharmacology , where a single compound is designed to interact with multiple targets, is a growing area of interest in drug discovery. The unique electronic and structural features of this compound make it an attractive scaffold for the development of multi-target ligands.
| Potential Therapeutic Area | Rationale based on Scaffold | Key Research Approach |
| Oncology | Pyrrolidine is a known pharmacophore in anticancer agents. | High-throughput screening against cancer cell lines. |
| Infectious Diseases | Pyrrolidine derivatives have shown antibacterial properties. | Antimicrobial susceptibility testing. |
| CNS Disorders | The pyrrolidine scaffold is present in CNS-active drugs. | In vitro and in vivo models of neurological diseases. |
| Metabolic Diseases | A derivative is a known SARM. | Screening against other nuclear hormone receptors. |
Development of Next-Generation Materials with Tailored Optoelectronic Properties
The intrinsic donor-acceptor character of this compound, with the electron-donating pyrrolidine and the electron-accepting benzonitrile, makes it a compelling candidate for applications in materials science, particularly in the realm of optoelectronics. nih.govmdpi.comnih.govrsc.orgresearchgate.net
The development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) relies on materials with tunable electronic properties. mdpi.comnih.gov The electronic properties of this compound can be fine-tuned through chemical modification, allowing for the rational design of materials with specific energy levels (HOMO/LUMO) and charge transport characteristics. nih.govrsc.org
Future research could focus on the synthesis of polymers and dendrimers incorporating the this compound unit. These materials could exhibit interesting photophysical properties, such as fluorescence and phosphorescence, making them suitable for use as emitters in OLEDs or as sensitizers in solar cells. The study of related 4-aminobenzonitrile (B131773) derivatives has shown their utility in photoresponsive materials.
Furthermore, the nitrile group can participate in various chemical transformations, providing a handle for the post-functionalization of materials and the creation of complex architectures. The potential for this compound to form ordered structures in the solid state could also be explored for applications in organic electronics. rsc.org
| Material Application | Relevant Property of the Scaffold | Future Research Direction |
| Organic Light-Emitting Diodes (OLEDs) | Donor-acceptor structure, potential for fluorescence | Synthesis of emissive polymers and dendrimers. |
| Organic Photovoltaics (OPVs) | Tunable HOMO/LUMO levels | Incorporation into donor or acceptor materials. |
| Organic Field-Effect Transistors (OFETs) | Potential for ordered packing and charge transport | Investigation of charge mobility in thin films. |
Synergistic Research at the Interface of Organic Chemistry, Chemical Biology, and Materials Science
The full potential of this compound will be realized through synergistic research that transcends traditional disciplinary boundaries. The interface of organic chemistry, chemical biology, and materials science offers a fertile ground for innovation.
A compelling example of such interdisciplinary research would be the development of bio-integrated electronic devices . Materials derived from this compound could be designed to be both biocompatible and electronically active, enabling the creation of sensors that can interface with biological systems.
Another exciting avenue is the design of theranostic agents , which combine therapeutic and diagnostic capabilities in a single molecule. A derivative of this compound could be functionalized with a fluorescent tag, allowing for the visualization of its distribution and target engagement in real-time, while simultaneously exerting a therapeutic effect.
The development of smart materials that respond to biological stimuli is another promising area. For instance, a polymer incorporating the this compound scaffold could be designed to release a drug in response to a specific enzyme or a change in pH.
The convergence of these fields will undoubtedly lead to the discovery of novel applications for this compound that are currently unforeseen. This integrated approach will be essential for translating the fundamental properties of this versatile molecule into tangible technologies that can address challenges in medicine and materials science.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-(pyrrolidin-1-yl)benzonitrile, and how are intermediates purified?
- Methodological Answer : A common synthesis involves palladium-catalyzed coupling or nucleophilic substitution reactions. For example, 4-bromobenzonitrile reacts with pyrrolidine under basic conditions (e.g., KCO) in a polar solvent like DMF at 80–100°C . Post-reaction, purification typically employs column chromatography (SiO, hexane/ethyl acetate gradient) to isolate the product. NMR (e.g., H, C) and mass spectrometry are used for structural confirmation .
Q. What safety precautions are critical when handling this compound in the laboratory?
- Methodological Answer : Based on analogous nitrile-containing compounds, hazards include skin/eye irritation and respiratory sensitization. Essential precautions include:
- Use of PPE: Nitrile gloves, lab coats, and safety goggles.
- Ventilation: Conduct reactions in a fume hood to avoid aerosol/dust inhalation .
- Waste disposal: Segregate nitrile waste for professional treatment to prevent environmental contamination .
Q. How is the purity and structural integrity of this compound validated in research settings?
- Methodological Answer : Analytical techniques include:
- HPLC : To assess purity (>95% typically required).
- Spectroscopy : H/C NMR to verify substitution patterns (e.g., benzonitrile C≡N peak at ~110 ppm, pyrrolidine protons at δ 1.8–3.4 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] for CHN: calc. 163.0972) .
Advanced Research Questions
Q. How do structural modifications of this compound influence its activity as a Selective Androgen Receptor Modulator (SARM)?
- Methodological Answer : SAR studies reveal:
- Pyrrolidine substitution : Bulky groups (e.g., trifluoromethyl) at the benzonitrile para position enhance receptor binding affinity .
- Electron-withdrawing groups : Nitrile stabilizes the ligand-receptor interaction via dipole interactions.
- Experimental validation : Radiolabeled competitive binding assays (e.g., using H-DHT) and in vivo murine models quantify potency . Challenges include balancing bioavailability and metabolic stability .
Q. What computational strategies are employed to predict the physicochemical properties of this compound derivatives?
- Methodological Answer :
- QSAR modeling : Correlates substituent electronic parameters (e.g., Hammett σ) with logP and solubility .
- Docking simulations : AutoDock Vina or Schrödinger Suite predicts binding poses in the androgen receptor ligand-binding domain (PDB: 2AM9). Focus on hydrogen bonding with Asn705 and hydrophobic interactions with Leu704 .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories using AMBER or GROMACS .
Q. How are metabolic pathways of this compound derivatives characterized in anti-doping research?
- Methodological Answer : Key steps include:
- In vitro incubation : Liver microsomes (human/rat) with NADPH to identify phase I metabolites (e.g., hydroxylation, N-dealkylation) .
- LC-HRMS : Detects metabolites via exact mass (e.g., m/z shifts +16 for hydroxylation).
- Isotopic labeling : C/N-labeled analogs trace metabolic stability in urine samples . Contradictions arise from interspecies variability (e.g., rodent vs. human CYP450 activity) .
Q. What strategies mitigate contradictory data in SAR studies of this compound analogs?
- Methodological Answer :
- Dose-response normalization : Ensure consistent assay conditions (e.g., cell line, serum concentration) to reduce variability .
- Orthogonal assays : Validate receptor binding (SPR) with functional assays (e.g., luciferase reporter genes) .
- Crystallography : Resolve X-ray structures of ligand-receptor complexes to clarify binding ambiguities (e.g., enantiomer-specific interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
